![molecular formula C25H21BrN2O6 B2446158 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-21-5](/img/no-structure.png)

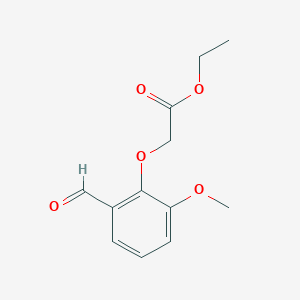

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolines are a class of organic compounds with a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are considered an important pharmacophore in medicinal chemistry .

Synthesis Analysis

Quinazolinones and quinazolines can be synthesized through various methods. For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new quinazolinone derivatives .

Molecular Structure Analysis

The molecular structure of quinazolines can be modified to improve their biological activities. Structure-activity relationship studies have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can enhance their antimicrobial activities .

Aplicaciones Científicas De Investigación

Herbicidal Applications

The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione and its derivatives have significant applications in the field of agriculture, particularly as potential herbicides. Research has focused on its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a promising target for herbicide innovation. Studies have identified derivatives of this compound demonstrating strong herbicidal activity and crop safety, suggesting their potential as effective weed control agents in agricultural settings (Qu et al., 2021), (He et al., 2020), (Wang et al., 2015), (Wang et al., 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of quinazoline-2,4-dione derivatives, including the specific compound , have been extensively studied. Research has focused on various synthetic methods, including the use of alkylating agents, microwave irradiations, and CO2-mediated reactions. These studies contribute to the understanding of the chemical nature and potential applications of these compounds in different fields (Ukrainets et al., 2011), (El‐Barbary et al., 1995), (Rivero et al., 2009), (Rasal & Yadav, 2016).

Stability and Degradation

The stability of similar quinazoline derivatives under stress conditions has also been a subject of research. This includes studies on how environmental factors such as temperature, light, and chemical conditions affect these compounds. Such research is crucial for understanding the practical application and storage conditions of these compounds (Gendugov et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione with 2-(4-bromophenyl)-2-oxoethylamine.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione", "2-(4-bromophenyl)-2-oxoethylamine" ], "Reaction": [ "To a solution of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, 2-(4-bromophenyl)-2-oxoethylamine (1.2 g, 4.2 mmol) and triethylamine (1.0 mL, 7.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a yellow solid (yield: 70%)." ] } | |

Número CAS |

899922-21-5 |

Nombre del producto |

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C25H21BrN2O6 |

Peso molecular |

525.355 |

Nombre IUPAC |

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H21BrN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |

Clave InChI |

XDMAZEMSWLQLSW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)